molecular formula C9H6BrF3O3 B15206418 Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B15206418
M. Wt: 299.04 g/mol
InChI Key: GOEZAZYZMZWCPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-hydroxy-5-(trifluoromethyl)benzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions may produce benzoic acids or aldehydes .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates in chemical reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₆BrF₃O₂
  • Molecular Weight : 283.00 g/mol
  • CAS Number : 187331-46-0

Mechanisms of Biological Activity

The trifluoromethyl group in this compound is known to enhance biological activity by influencing lipophilicity and electronic properties. Studies indicate that the presence of the trifluoromethyl group can significantly increase the potency of compounds against various biological targets, such as enzymes and receptors.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications to the phenolic ring and the introduction of halogen substituents can lead to increased inhibitory effects on specific biological pathways. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts, indicating a strong correlation between fluorination and biological efficacy .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.

EnzymeIC₅₀ (nM)Reference Study
EGFR50
CDK230

Case Studies

  • In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in significant tumor regression compared to control groups.
  • Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a potential role in combination therapy regimens for cancer treatment.

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3,14H,1H3

InChI Key

GOEZAZYZMZWCPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F

Origin of Product

United States

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